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Compound of Interest

Compound Name: 3-(allyloxy)benzoic acid

Cat. No.: B012921 Get Quote

Introduction
3-(allyloxy)benzoic acid is a bifunctional organic molecule incorporating a carboxylic acid, an

aromatic ring, and an ether linkage with a terminal alkene. This unique combination of

functional groups makes it a valuable building block in organic synthesis, particularly in the

development of novel polymers, resins, and pharmaceutical intermediates. A thorough

understanding of its chemical structure is paramount for its effective application and quality

control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous

structural elucidation and purity assessment of this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-(allyloxy)benzoic acid. In the absence of a complete, publicly available experimental

dataset for this specific molecule, this guide will present predicted spectroscopic data derived

from the analysis of its constituent functional groups and by drawing close analogies to

structurally related compounds. This approach is designed to offer researchers, scientists, and

drug development professionals a robust framework for the identification and characterization

of 3-(allyloxy)benzoic acid.

Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its

spectroscopic data. The structure of 3-(allyloxy)benzoic acid is presented below, with key

atomic numbering for reference in the subsequent spectroscopic analysis.
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Caption: Molecular structure of 3-(allyloxy)benzoic acid with atom numbering.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment, connectivity, and number of different

types of protons.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 3-(allyloxy)benzoic acid in a standard deuterated solvent

like CDCl₃ would exhibit distinct signals for the aromatic protons, the protons of the allyl group,

and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) in parts per

million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the

table below.

Proton(s)
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

-COOH 10.0 - 13.0 Broad Singlet (br s) -

Ar-H 7.7 - 7.9 Multiplet (m) -

Ar-H 7.3 - 7.5 Multiplet (m) -

-O-CH₂- 4.6 - 4.7 Doublet of triplets (dt) J ≈ 5.0, 1.5

=CH- 5.9 - 6.1 Multiplet (m) -

=CH₂ (trans) 5.4 - 5.5
Doublet of quartets

(dq)
J ≈ 17.0, 1.5

=CH₂ (cis) 5.2 - 5.3
Doublet of quartets

(dq)
J ≈ 10.5, 1.5

Interpretation and Rationale
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity

of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (10-13
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ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical

environments and will exhibit complex splitting patterns (multiplets) in the aromatic region

(7.0-8.0 ppm). The protons ortho to the electron-donating allyloxy group will be more

shielded (appear at a lower ppm) than those ortho and para to the electron-withdrawing

carboxylic acid group.

Allyl Group Protons:

-O-CH₂-: These methylene protons are adjacent to an oxygen atom, which deshields

them, causing them to appear around 4.6-4.7 ppm. They are coupled to the vinylic proton

(=CH-), resulting in a doublet, and show long-range coupling to the terminal methylene

protons (=CH₂), leading to a triplet-like pattern, hence a doublet of triplets.

=CH-: This vinylic proton is coupled to the adjacent methylene protons (-O-CH₂-) and the

two terminal vinylic protons (=CH₂), resulting in a complex multiplet between 5.9 and 6.1

ppm.

=CH₂: The two terminal vinylic protons are diastereotopic and will appear as two distinct

signals. The trans proton will resonate at a slightly higher chemical shift (5.4-5.5 ppm) than

the cis proton (5.2-5.3 ppm). Both will appear as doublets of quartets due to geminal

coupling with each other and cis/trans coupling with the =CH- proton.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Weigh ~5-10 mg of
3-(allyloxy)benzoic acid

Dissolve in ~0.7 mL of
deuterated solvent (e.g., CDCl3)

Add a small amount of TMS
(internal standard)

Transfer to a 5 mm
NMR tube

Insert sample into
NMR spectrometer

Lock, tune, and shim
the instrument

Acquire ¹H NMR spectrum
(e.g., 400 MHz)

Set appropriate spectral width,
acquisition time, and number of scans Apply Fourier Transform Phase and baseline correct

the spectrum
Calibrate the chemical shift
scale to TMS (0.00 ppm)

Integrate the signals and
analyze coupling patterns

Click to download full resolution via product page

Caption: Standard workflow for acquiring a ¹H NMR spectrum.
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¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each

unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum of 3-(allyloxy)benzoic acid would show

ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm)

-COOH 170 - 173

C-O (Aromatic) 158 - 160

C-COOH (Aromatic) 131 - 133

-O-CH₂- 69 - 71

=CH- 132 - 134

=CH₂ 117 - 119

Ar-CH 115 - 130 (multiple signals)

Interpretation and Rationale
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid is highly deshielded and

appears at the downfield end of the spectrum (170-173 ppm).

Aromatic Carbons:

The carbon atom attached to the electron-donating allyloxy group (C-O) is deshielded and

appears around 158-160 ppm.

The carbon atom to which the carboxylic acid group is attached (C-COOH) is also

deshielded and resonates around 131-133 ppm.
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The remaining four aromatic CH carbons will appear in the typical aromatic region of 115-

130 ppm, with their specific chemical shifts influenced by the electronic effects of the

substituents.

Allyl Group Carbons:

-O-CH₂-: The methylene carbon attached to the oxygen is found in the range of 69-71

ppm.

=CH-: The internal vinylic carbon appears around 132-134 ppm.

=CH₂: The terminal vinylic carbon is more shielded and resonates at approximately 117-

119 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the

acquisition parameters to account for the lower natural abundance and smaller gyromagnetic

ratio of the ¹³C nucleus.

Sample Preparation Data Acquisition Data Processing

Prepare a more concentrated
sample (~20-50 mg in 0.7 mL)

Use a deuterated solvent
(e.g., CDCl3)

Acquire a proton-decoupled
¹³C NMR spectrum (e.g., 100 MHz)

Increase the number of scans
significantly for good signal-to-noise Employ a wider spectral width Apply Fourier Transform Phase and baseline correct Calibrate to solvent peak

(e.g., CDCl3 at 77.16 ppm)

Click to download full resolution via product page

Caption: General workflow for ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Data
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The IR spectrum of 3-(allyloxy)benzoic acid would show characteristic absorption bands for

the O-H of the carboxylic acid, the C=O of the carboxylic acid, the C-O of the ether, the C=C of

the alkene, and the aromatic C-H and C=C bonds.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

C-H (Aromatic) 3000 - 3100 Medium, Sharp

C-H (Alkenyl) 3000 - 3100 Medium, Sharp

C=O (Carboxylic Acid) 1680 - 1710 Strong, Sharp

C=C (Aromatic) 1580 - 1600, 1450 - 1500 Medium to Strong

C=C (Alkene) 1640 - 1650 Medium

C-O (Ether) 1200 - 1250 (Aryl-Alkyl) Strong

C-O (Carboxylic Acid) 1250 - 1300 Strong

=C-H Bending (out-of-plane) 910 - 990 Strong

Interpretation and Rationale
O-H Stretch: The most prominent feature will be a very broad absorption band from 2500 to

3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of

the carbonyl group of an aromatic carboxylic acid.

C-O Stretches: Strong bands will be observed for the C-O stretching of the aryl-alkyl ether

(around 1200-1250 cm⁻¹) and the carboxylic acid (around 1250-1300 cm⁻¹).

C=C Stretches: Medium intensity bands for the aromatic ring will be present in the 1450-

1600 cm⁻¹ region. A band around 1640-1650 cm⁻¹ will correspond to the C=C stretch of the

allyl group.
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=C-H Bending: A strong band in the 910-990 cm⁻¹ region is characteristic of the out-of-plane

bending of the vinylic hydrogens of the allyl group.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (ATR) Data Acquisition Data Processing

Ensure the ATR crystal
is clean

Place a small amount of solid
3-(allyloxy)benzoic acid on the crystal Apply pressure using the anvil Collect a background spectrum

of the empty ATR accessory Collect the sample spectrum Typically co-add 16-32 scans
for a good signal-to-noise ratio

The instrument software automatically
subtracts the background

Identify and label the
characteristic absorption bands

Click to download full resolution via product page

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data
For 3-(allyloxy)benzoic acid (Molecular Weight: 178.19 g/mol ), the mass spectrum, typically

obtained using electrospray ionization (ESI), would show the molecular ion and several

characteristic fragment ions.
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m/z Predicted Ion Interpretation

179.07 [M+H]⁺ Protonated molecular ion

177.06 [M-H]⁻ Deprotonated molecular ion

137.06 [M-C₃H₅]⁺ Loss of the allyl group

121.03 [M-C₃H₅O]⁺ Loss of the allyloxy group

133.05 [M-COOH]⁺
Loss of the carboxylic acid

group

93.03 [C₆H₅O]⁺
Fragment from cleavage of the

ether bond

Interpretation and Fragmentation Pathways
Molecular Ion: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be

observed at m/z 179. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would

be seen at m/z 177.

Fragmentation:

A common fragmentation pathway for ethers is the cleavage of the C-O bond. Loss of the

allyl radical (C₃H₅•) from the molecular ion would result in a fragment at m/z 137.

Cleavage of the aryl-oxygen bond could lead to the loss of the allyloxy radical (C₃H₅O•),

giving a fragment at m/z 121.

Decarboxylation (loss of COOH•) from the molecular ion would produce a fragment at m/z

133.

Further fragmentation of the aromatic ring can also occur, leading to smaller fragments.

Experimental Protocol: Mass Spectrometry (LC-MS)
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Sample Preparation Liquid Chromatography Mass Spectrometry Data Analysis

Prepare a dilute solution of the
sample in a suitable solvent

(e.g., methanol or acetonitrile)

Inject the sample into an
HPLC or UPLC system

Separate from impurities on a
reverse-phase column (e.g., C18)

Introduce the eluent into the
ion source (e.g., ESI)

Acquire mass spectra in both
positive and negative ion modes

Perform tandem MS (MS/MS)
on the molecular ion to induce fragmentation Identify the molecular ion peak Analyze the fragmentation pattern

to confirm the structure

Click to download full resolution via product page

Caption: A typical workflow for LC-MS analysis.

Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR,

IR, and mass spectral data for 3-(allyloxy)benzoic acid. While based on established

spectroscopic principles and data from analogous compounds, experimental verification is

recommended for definitive structural confirmation. The provided protocols offer a standardized

approach for obtaining high-quality spectroscopic data for this and similar compounds,

ensuring scientific rigor and reproducibility in research and development settings.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-(allyloxy)benzoic
acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012921#spectroscopic-data-for-3-allyloxy-benzoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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